molecular formula C6H4BrFIN B15310540 5-Bromo-2-fluoro-3-iodoaniline

5-Bromo-2-fluoro-3-iodoaniline

Cat. No.: B15310540
M. Wt: 315.91 g/mol
InChI Key: AUMKHQHUAPXTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluoro-3-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves this compound due to its unique halogenated structure, which can enhance biological activity.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-iodoaniline depends on its specific application. In medicinal chemistry, its halogenated structure allows it to interact with various molecular targets, such as enzymes and receptors, through halogen bonding and other interactions. This can modulate the activity of these targets and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 3-Iodoaniline
  • 4-Bromo-2-fluoroaniline

Comparison

5-Bromo-2-fluoro-3-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds with fewer or different halogen substituents .

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

5-bromo-2-fluoro-3-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2

InChI Key

AUMKHQHUAPXTBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)I)Br

Origin of Product

United States

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